molecular formula C10H9BrO2 B172541 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 101819-51-6

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B172541
CAS No.: 101819-51-6
M. Wt: 241.08 g/mol
InChI Key: QALFVVUGULYHSN-UHFFFAOYSA-N
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Description

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalenone derivative. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, possibly using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various functionalized naphthalenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.

Biology

Biologically, compounds of this type may exhibit antimicrobial, antifungal, or anticancer activities. Research might focus on evaluating these properties and understanding the underlying mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their biological activities would be assessed through various in vitro and in vivo studies.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.

Uniqueness

The presence of the bromine atom in 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can significantly influence its reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.

Properties

IUPAC Name

5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALFVVUGULYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561699
Record name 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101819-51-6
Record name 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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